![molecular formula C14H15N5 B8592402 8-cyclopentyl-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine](/img/structure/B8592402.png)
8-cyclopentyl-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that features a unique structure combining pyridine, pyrrole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyridine derivative with a pyrrole derivative, followed by cyclization and functional group modifications . The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in targeting kinases.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle regulation .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Shares structural similarities and is also studied for its anticancer properties.
Uniqueness
9-Cyclopentyl-9H-pyrido[4’,3’:4,5]pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific combination of pyridine, pyrrole, and pyrimidine rings, which confer distinct biological activities and potential therapeutic applications .
特性
分子式 |
C14H15N5 |
|---|---|
分子量 |
253.30 g/mol |
IUPAC名 |
8-cyclopentyl-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-amine |
InChI |
InChI=1S/C14H15N5/c15-14-17-7-11-10-5-6-16-8-12(10)19(13(11)18-14)9-3-1-2-4-9/h5-9H,1-4H2,(H2,15,17,18) |
InChIキー |
FLUPFKUBVXWPFJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

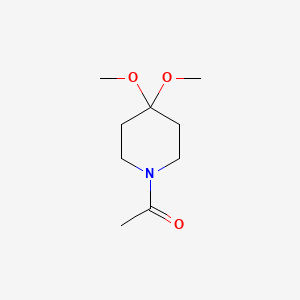
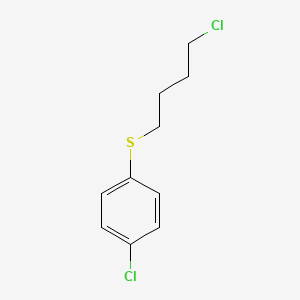
![{1-Methoxy-6-[(triphenylmethyl)amino]hexylidene}propanedinitrile](/img/structure/B8592336.png)
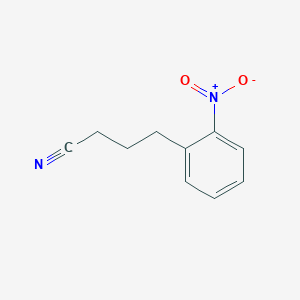
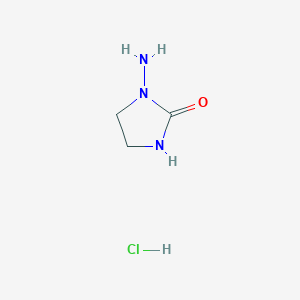
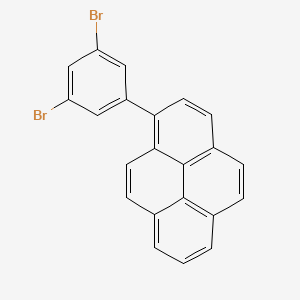

![Methyl 2-[(naphthalen-2-yl)formamido]acetate](/img/structure/B8592376.png)
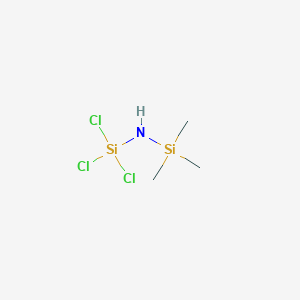
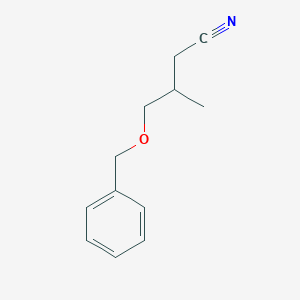
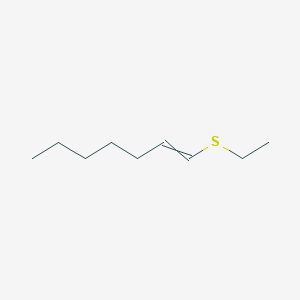
![tert-butyl 2-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B8592422.png)
![Ethyl 2-[(cyclopropyloxy)imino]-3-oxobutanoate](/img/structure/B8592429.png)
